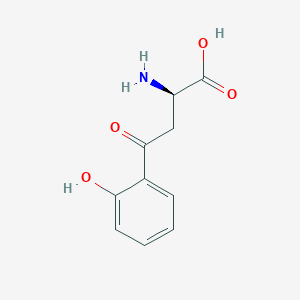
2,6-Dichloro-4-(o-tolyl)nicotinonitrile
Vue d'ensemble
Description
“2,6-Dichloro-4-(o-tolyl)nicotinonitrile” is a chemical compound with the CAS Number: 873443-66-4 . It has a molecular weight of 263.13 . The compound is a light-yellow to yellow powder or crystals .
Molecular Structure Analysis
The IUPAC name of the compound is 2,6-dichloro-4-(2-methylphenyl)nicotinonitrile . The Inchi Code is 1S/C13H8Cl2N2/c1-8-4-2-3-5-9(8)10-6-12(14)17-13(15)11(10)7-16/h2-6H,1H3 .Physical And Chemical Properties Analysis
The compound is a light-yellow to yellow powder or crystals . It should be stored in a refrigerator .Applications De Recherche Scientifique
Pharmacologie
2,6-Dichloro-4-(o-tolyl)nicotinonitrile : présente des applications potentielles en pharmacologie en raison de ses caractéristiques structurelles. Il contient un groupe nicotinonitrile, qui est souvent exploré pour sa bioactivité. Le composé pourrait être utilisé comme précurseur pour la synthèse de diverses molécules pharmacologiquement actives, en particulier celles ciblant le système nerveux central, car il possède une forte absorption intestinale et des propriétés de perméabilité de la barrière hémato-encéphalique .
Science des matériaux
En science des matériaux, la structure aromatique robuste de ce composé avec des substituants chloro et nitrile en fait un candidat pour la création de polymères avancés ou de petites molécules avec des propriétés électroniques spécifiques. Il pourrait être utile dans le développement de matériaux pour les semi-conducteurs organiques ou en tant que ligand dans les structures métallo-organiques (MOF) pour la catalyse ou le stockage de gaz .
Synthèse chimique
Les groupes dichloro et tolyle présents dans le This compound en font un intermédiaire précieux en synthèse organique. Il peut être utilisé pour introduire des fonctionnalités chloro et méthylphényle dans les molécules cibles, ce qui est bénéfique pour la synthèse de composés organiques complexes, y compris les produits agrochimiques et les produits pharmaceutiques .
Chimie analytique
Ce composé peut servir de standard ou de matériau de référence en chimie analytique en raison de sa structure et de ses propriétés bien définies. Il peut être utilisé dans le développement de méthodes pour la HPLC, la LC-MS ou la UPLC pour déterminer la présence de composés similaires dans divers échantillons .
Recherche en sciences de la vie
En recherche en sciences de la vie, le This compound pourrait être utilisé dans l'étude des voies de signalisation cellulaire. Sa structure suggère qu'il pourrait interagir avec les récepteurs nicotiniques, ce qui pourrait être intéressant dans les études neurologiques ou dans le développement de nouveaux traitements pour les maladies neurodégénératives .
Sciences de l'environnement
Le devenir environnemental du This compound peut être étudié pour comprendre sa persistance et sa dégradation dans les écosystèmes. Son potentiel en tant que polluant ou son utilisation dans les efforts de réhabilitation environnementale pourrait être exploré, compte tenu de ses propriétés physicochimiques et de son accessibilité synthétique .
Mécanisme D'action
2,6-Dichloro-4-(o-tolyl)nicotinonitrile acts as an inhibitor of enzymes by binding to the active site of the enzyme, thus blocking the reaction of the enzyme with its substrate. It also acts as a catalyst for the production of polymers by facilitating the formation of polymeric chains.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, to reduce inflammation, and to have antioxidant properties. It has also been found to have anti-bacterial and anti-viral properties, and to have a protective effect against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Dichloro-4-(o-tolyl)nicotinonitrile has several advantages for lab experiments. It is relatively inexpensive, it is easy to obtain, and it is relatively stable. It also has a wide range of applications in scientific research. However, it does have some limitations. It is not very soluble in water, so it must be dissolved in organic solvents, and it is not very stable in the presence of light or heat.
Orientations Futures
There are several potential future directions for research involving 2,6-Dichloro-4-(o-tolyl)nicotinonitrile. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. It could also be used in the development of new polymers and other materials. Additionally, it could be used to study the structure and function of proteins, and to develop new methods for the synthesis of organic compounds.
Safety and Hazards
Propriétés
IUPAC Name |
2,6-dichloro-4-(2-methylphenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c1-8-4-2-3-5-9(8)10-6-12(14)17-13(15)11(10)7-16/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFNZYMPHSNNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=C2C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60722832 | |
| Record name | 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
873443-66-4 | |
| Record name | 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol](/img/structure/B1506917.png)

![3-Methyl-3H-pyrazolo[3,4-B]pyridine](/img/structure/B1506940.png)




![Vanadium,bis[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B1506959.png)



